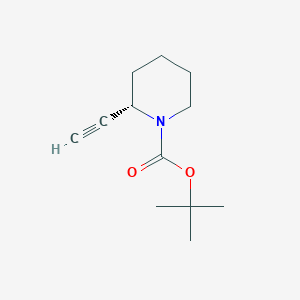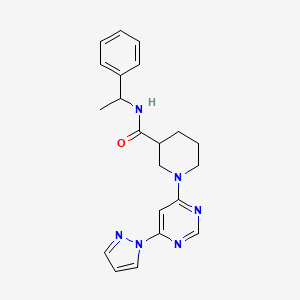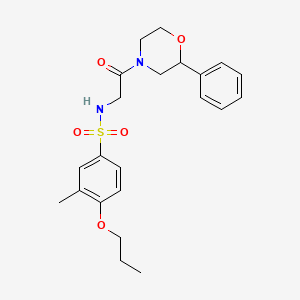
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, also known as TTPC, is a compound that has gained attention in scientific research due to its potential applications in various fields. TTPC is a pyrrolidine derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed that 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects by modulating different signaling pathways in cells. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to have different biochemical and physiological effects in different cell types. In cancer cells, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to induce apoptosis and inhibit cell growth. In neuronal cells, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to improve cognitive function and reduce oxidative stress. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects in different cell types.
Avantages Et Limitations Des Expériences En Laboratoire
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high stability in different solvents. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is also relatively non-toxic and has low side effects in animal models. However, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide. One of the most promising directions is the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide derivatives with improved potency and selectivity. Another direction is the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in combination with other drugs for the treatment of cancer and Alzheimer's disease. The study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in different animal models and clinical trials is also an important future direction for the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a potential therapeutic agent.
Conclusion:
In conclusion, 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide is a compound that has gained attention in scientific research due to its potential applications in different fields. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been synthesized using different methods and has been studied for its potential applications in cancer research and Alzheimer's disease. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide exerts its effects by modulating different signaling pathways in cells and has different biochemical and physiological effects in different cell types. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide, which may lead to the development of 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide as a potential therapeutic agent.
Méthodes De Synthèse
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide can be synthesized using different methods. One of the most common methods is the reaction between 2-thiophenecarboxylic acid and o-toluidine in the presence of thionyl chloride, followed by the reaction with pyrrolidine-1-carboxamide. The resulting compound is then purified using column chromatography to obtain 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide in high purity.
Applications De Recherche Scientifique
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been studied for its potential applications in different fields of scientific research. One of the most promising applications is in the field of cancer research. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. 3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide has also been studied for its potential applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-3-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-5-2-3-6-14(12)17-16(19)18-9-8-13(11-18)15-7-4-10-20-15/h2-7,10,13H,8-9,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVCERDMYHGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(thiophen-2-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2677347.png)

![4-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2677349.png)
![2-[(1E,3E)-4-Phenylbuta-1,3-dienyl]-1H-pyrrole](/img/structure/B2677350.png)
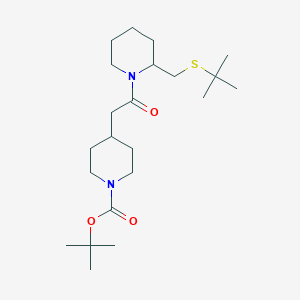

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2677353.png)

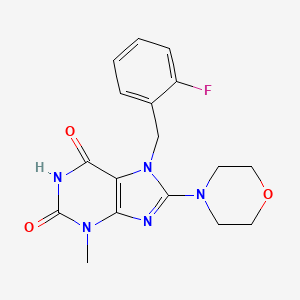
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2677360.png)
![(1S,2R,3S,4S)-7-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2677362.png)
